2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate
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Overview
Description
2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate is an organic compound that features a cyclohexyl ring substituted with a methanesulfonylamino group and a prop-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate typically involves the reaction of cyclohexylamine with methanesulfonyl chloride to form the methanesulfonylamino derivative. This intermediate is then reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the prop-2-enoate ester to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylamino group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. The prop-2-enoate ester can also participate in Michael addition reactions, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Methanesulfonyl)amino]cyclohexyl acetate
- 2-[(Methanesulfonyl)amino]cyclohexyl butyrate
- 2-[(Methanesulfonyl)amino]cyclohexyl methacrylate
Uniqueness
2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate is unique due to the presence of both the methanesulfonylamino group and the prop-2-enoate ester. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
820972-50-7 |
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Molecular Formula |
C10H17NO4S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
[2-(methanesulfonamido)cyclohexyl] prop-2-enoate |
InChI |
InChI=1S/C10H17NO4S/c1-3-10(12)15-9-7-5-4-6-8(9)11-16(2,13)14/h3,8-9,11H,1,4-7H2,2H3 |
InChI Key |
YXLBCNYKMXFWRU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1CCCCC1OC(=O)C=C |
Origin of Product |
United States |
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